tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine-2,5-dione.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through the reaction of the piperazine derivative with formaldehyde under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or other methylating agents.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form various reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product formed is the corresponding carboxylic acid.
Reduction: The major products are various reduced derivatives of the piperazine ring.
Substitution: The major products are substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in chemical synthesis
Mechanism of Action
The mechanism of action of tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with target molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-ethylpiperazine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-phenylpiperazine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-isopropylpiperazine-1-carboxylate: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is unique due to the specific combination of functional groups attached to the piperazine ring. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. The hydroxymethyl group adds to the compound’s versatility in forming hydrogen bonds, enhancing its potential biological activity .
Properties
IUPAC Name |
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKRKFPKUAHGF-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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